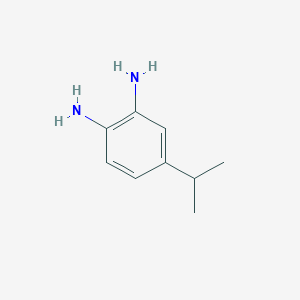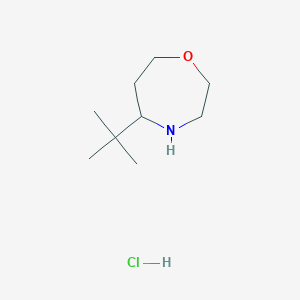
2-(1-Phenylpropoxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(1-Phenylpropoxy)ethan-1-amine" is a chemical entity that can be synthesized through various chemical reactions. It is related to the family of amines, which are derivatives of ammonia and contain a basic nitrogen atom with a lone pair. Amines are known for their application in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Synthesis Analysis
The synthesis of related amine compounds can be achieved through different methods. For instance, the dehydrative amidation between carboxylic acids and amines can be catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid, which suggests a potential pathway for synthesizing amine derivatives . Another method involves the ultrasound-mediated condensation of amine with dehydroacetic acid, which offers a simple work-up procedure and high yields, indicating a convenient approach for synthesizing amine-containing heterocycles . Additionally, the asymmetric hydrovinylation of vinyl arenes followed by oxidative degradation and rearrangement reactions can lead to the formation of 1-arylethyl amines, which could be related to the target compound .
Molecular Structure Analysis
The molecular structure of amines can be complex and diverse. For example, the crystal structure of 1,2-bis(2-aminophenoxy)ethane shows intermolecular interactions between amine groups and oxygen atoms of neighboring molecules, as well as weak C—H⋯O hydrogen-bonding interactions . These structural features are important for understanding the behavior and reactivity of amines in various chemical environments.
Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions. They can react with aldehydes to form imines or with carboxylic acids to form amides . The O-demethylation of methoxylated 1-phenyl-2-aminopropanes, for example, leads to the formation of metabolites with structural similarities to known pharmacological agents, indicating the potential for amines to undergo biotransformation reactions with significant outcomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of amines are influenced by their molecular structure. Amines typically have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds. They can act as bases, nucleophiles, or ligands in coordination chemistry. The presence of substituents on the amine nitrogen or the aromatic ring can significantly alter the compound's solubility, acidity, and reactivity .
Applications De Recherche Scientifique
Kinetics and Mechanism in Chemical Reactions
- Ionic Liquid Organizing Ability and Amine Structure : The rate and mechanism of base-induced elimination reactions involving phenyl-substituted ethanes, such as 2-(1-Phenylpropoxy)ethan-1-amine, are significantly affected by the organizing ability of ionic liquids and the structure of the amine. The study found that reactions occur faster in ionic liquids than in conventional solvents and can induce a shift in mechanism from E1 cb (in methanol) versus E2 (in ionic liquid) (D’Anna et al., 2006).
Crystal Structure Analysis
- Crystal Structure Insights : Research on the crystal structure of related compounds, such as 1,2-bis(2-aminophenoxy)ethane, which shares structural similarities with 2-(1-Phenylpropoxy)ethan-1-amine, reveals intricate molecular interactions. These include close contacts between amine groups and neighboring molecules, enhancing our understanding of molecular arrangements and interactions in such compounds (Rademeyer et al., 2005).
Polymerization and Material Science
- Synthesis of Functional Polymers : Studies have shown the effectiveness of similar amines in the synthesis of well-defined star polymers. For example, research on 2,2,6,6-tetramethylpiperidine-N-oxyl (EMPO)-based alkoxyamines, which are structurally related to 2-(1-Phenylpropoxy)ethan-1-amine, demonstrates their application in creating novel polymer structures with specific characteristics (Miura & Yoshida, 2002).
Synthesis of Chiral Compounds
- Chiral Compound Synthesis : Research involving the synthesis of chiral compounds, such as in the case of asymmetric deprotonation, utilizes similar amines. These compounds are pivotal in creating enantiomerically pure products used in various applications, including pharmaceuticals (Wu, Lee, & Beak, 1996).
Catalysis and Chemical Synthesis
- Catalytic Chemical Synthesis : Research demonstrates the application of amines, structurally akin to 2-(1-Phenylpropoxy)ethan-1-amine, in catalyzing the synthesis of amides from carboxylic acids and amines. This process is crucial in peptide synthesis and other organic reactions (Mohy El Dine et al., 2015).
Propriétés
IUPAC Name |
2-(1-phenylpropoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNSHSLDGLFMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenylpropoxy)ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2515739.png)
![N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2515740.png)
![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)


![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)
![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)
![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)




![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2515760.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)